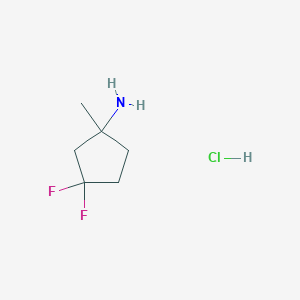
3,3-Difluoro-1-methylcyclopentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Difluoro-1-methylcyclopentanamine hydrochloride” is a chemical compound with the molecular formula C5H9F2N . It is used in laboratory chemicals and for the manufacture of substances .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-1-methylcyclopentanamine hydrochloride” consists of a cyclopentane ring with two fluorine atoms attached to the third carbon atom and a methylamine group attached to the first carbon atom . The molecular weight of this compound is 121.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Difluoro-1-methylcyclopentanamine hydrochloride” include a molecular weight of 121.13 and a molecular formula of C5H9F2N . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, especially those involving fluoroalkyl groups like trifluoromethyl (-CF3), are significant in pharmaceuticals, agrochemicals, and materials science due to their impact on the physical, chemical, or biological properties of molecules. Aqueous fluoroalkylation has been explored for environmentally friendly synthesis, highlighting the strategic placement of fluoroalkyl groups to modulate pharmacokinetic and dynamic behaviors of compounds (Song et al., 2018).
Environmental Fate and Treatment of PFAS
Perfluoroalkyl and polyfluoroalkyl substances (PFASs), closely related to fluoroalkylated chemicals, have been investigated for their environmental behavior, including their persistence in water sources and the effectiveness of various treatment methods to remove them from drinking water. The study by Rahman et al. (2014) reviews the characteristics, occurrence, and fate of PFASs during water treatment processes, noting the challenges in removing these compounds due to their chemical stability and resistance to degradation (Rahman et al., 2014).
Microbial Degradation of Fluoroalkyl Chemicals
The review by Liu and Avendaño (2013) discusses the environmental degradation of polyfluoroalkyl chemicals, focusing on microbial pathways that can break down these substances into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). This research highlights the complex interactions and transformation products involved in the microbial degradation processes of fluoroalkyl compounds (Liu & Avendaño, 2013).
Adsorption and Removal Techniques
The study by Du et al. (2014) reviews the adsorption behavior and mechanisms of perfluorinated compounds on various adsorbents, offering insights into effective methods for removing these contaminants from environmental matrices. The review addresses the interactions, such as electrostatic and hydrophobic interactions, that facilitate the adsorption of fluoroalkylated substances (Du et al., 2014).
Safety and Hazards
According to the safety data sheet, “3,3-Difluoro-1-methylcyclopentanamine hydrochloride” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,3-difluoro-1-methylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(9)2-3-6(7,8)4-5;/h2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDIBCZOHUYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-methylcyclopentanamine hydrochloride | |
CAS RN |
2155856-54-3 |
Source


|
| Record name | 3,3-difluoro-1-methylcyclopentanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)



![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)


![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2705143.png)





